2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Description
2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazin-3-one core substituted with a phenyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine nitrogen is further functionalized with a 2-(3,4-dimethoxyphenyl)acetyl group, introducing a methoxy-substituted aromatic system. The compound’s design leverages substituent diversity to modulate bioavailability, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-[[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-32-23-10-8-20(16-24(23)33-2)17-26(31)28-14-12-19(13-15-28)18-29-25(30)11-9-22(27-29)21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMYWMHURNWJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the3,4-dimethoxyphenyl group have been found to have activity as a monoamine oxidase inhibitor . This suggests that the compound could potentially interact with monoamine oxidases or similar enzymes.
Mode of Action
3,4-dimethoxyphenyl group suggests that it might inhibit monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines. Inhibition of these enzymes can increase the levels of monoamines, such as serotonin, dopamine, and norepinephrine, in the brain.
Biochemical Pathways
metabolism of monoamines . Monoamines are neurotransmitters that play key roles in regulating numerous physiological functions, including mood, sleep, and appetite.
Pharmacokinetics
piperidine and 3,4-dimethoxyphenyl groups could potentially influence its pharmacokinetic properties. Piperidine derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors. The 3,4-dimethoxyphenyl group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution.
Biological Activity
The compound 2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one, with CAS number 2097921-86-1, is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 447.5 g/mol. The structure includes a piperidine moiety and a dihydropyridazine ring, which are significant for its pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 2097921-86-1 |
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's antimicrobial potential has also been explored. Preliminary studies suggest that it may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethoxyphenyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Neuroprotective Effects
Neuroprotective properties have been noted in related compounds, particularly those containing piperidine structures. These effects may be due to their ability to modulate neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from oxidative stress.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of a related dihydropyridazine derivative in vitro. The compound demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating potent cytotoxic activity. The study concluded that the compound's mechanism involves apoptosis induction through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antibacterial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of dihydropyridazin-3-one derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Diversity :
- The target compound uniquely combines a phenyl group at position 6 and a 3,4-dimethoxyphenylacetyl moiety on the piperidine, distinguishing it from analogs with pyridinyl or pyrazolyl groups (e.g., ).
- The 3,4-dimethoxyphenyl group in the target and the pyrido[1,2-a]pyrimidin-4-one derivatives from suggests shared interest in methoxy-substituted aromatic systems for enhanced lipophilicity or receptor interactions.
Structural Implications: Piperidine Modifications: Substituents like 2-methoxyethyl (in ) or 2-methylpropyl (in ) likely alter solubility and steric bulk compared to the acetylated aromatic system in the target compound. Core Heterocycle: Pyrido[1,2-a]pyrimidin-4-one derivatives () exhibit a fused bicyclic system, contrasting with the monocyclic dihydropyridazin-3-one core of the target, which may influence ring strain and conformational flexibility.
Research Findings and Pharmacological Context
While specific bioactivity data for the target compound is unavailable in the provided evidence, insights can be extrapolated from structural analogs:
- Pyrido[1,2-a]pyrimidin-4-one Derivatives : Compounds with 3,4-dimethoxyphenyl groups and piperazine/piperidine substituents () are frequently explored as kinase inhibitors or GPCR modulators, suggesting the target compound may share similar therapeutic targets.
- Dihydropyridazin-3-one Analogs: Substituent variations in and highlight the importance of balancing polar (e.g., pyridinyl) and nonpolar (e.g., phenyl, alkyl) groups for optimizing binding and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
